Methyl 6-acetylnicotinate

Description

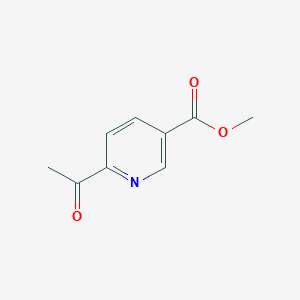

Methyl 6-acetylnicotinate: is an organic compound with the molecular formula C9H9NO3 . This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Acetylation of Nicotinic Acid: The most common method involves the acetylation of nicotinic acid using acetic anhydride in the presence of a catalyst such as pyridine or dimethylaminopyridine (DMAP). The reaction is typically carried out at elevated temperatures (around 80-100°C) under anhydrous conditions.

Esterification: Another method involves the esterification of 6-acetyl nicotinic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is conducted at reflux temperature to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistent product quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form various oxidized derivatives, including carboxylic acids and amides.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Substitution reactions can occur at the pyridine ring, leading to the formation of different substituted pyridines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: this compound can be oxidized to form 6-acetyl nicotinic acid and its derivatives.

Reduction: Reduction reactions can yield 6-acetyl-3-pyridinemethanol and other related compounds.

Substitution: Substitution reactions can produce a variety of substituted pyridines, depending on the reagents used.

Properties

IUPAC Name |

methyl 6-acetylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6(11)8-4-3-7(5-10-8)9(12)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORGQDZBRJIMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573173 | |

| Record name | Methyl 6-acetylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153559-93-4 | |

| Record name | Methyl 6-acetylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: Methyl 6-acetylnicotinate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound is utilized in biochemical studies to investigate the role of nicotinic acid derivatives in cellular processes. Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs. Industry: this compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 6-acetylnicotinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects in medical applications.

Comparison with Similar Compounds

Methyl Nicotinate: A closely related compound with similar applications in medicine and industry.

6-Methyl Nicotinic Acid: Another derivative of nicotinic acid with distinct chemical properties and uses.

Uniqueness: Methyl 6-acetylnicotinate stands out due to its specific acetyl group placement, which influences its reactivity and biological activity compared to other nicotinic acid derivatives.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

Methyl 6-acetylnicotinate (M6AN) is a compound derived from nicotinic acid, known for its biological activities and potential therapeutic applications. This article explores the biological activity of M6AN, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₉NO₂

- Molecular Weight : 163.17 g/mol

- Boiling Point : Approximately 218°C

- Melting Point : 60-62°C

This compound exhibits several biological activities, primarily through its vasodilatory effects. The compound is believed to enhance blood flow by promoting the release of prostaglandins, which induce vasodilation in peripheral blood vessels. This mechanism is particularly significant in its application for treating conditions related to impaired blood circulation.

- Vasodilation : M6AN acts as a peripheral vasodilator, increasing local blood flow and resulting in enhanced oxygen and nutrient delivery to tissues .

- Prostaglandin Release : The compound's action may involve the local release of prostaglandins, particularly prostaglandin D2, which mediates vascular smooth muscle relaxation .

- Skin Penetration : M6AN has favorable lipophilicity, allowing it to penetrate skin layers effectively. Studies indicate that about 80-90% of M6AN can rapidly permeate the skin barrier .

1. Topical Applications

M6AN has been used in various topical formulations aimed at alleviating muscle and joint pain due to its vasodilatory properties. Clinical studies have demonstrated that topical application significantly increases blood flow in treated areas, enhancing therapeutic efficacy .

2. Effects on Blood Parameters

A study investigated the impact of M6AN on blood parameters following topical application to earlobes. The results indicated a significant increase in blood flow without notable changes in the proportions of various blood cell types (e.g., lymphocytes, neutrophils) compared to control samples .

| Blood Parameter | Control Group (mean ± SD) | M6AN Group (mean ± SD) | p-value |

|---|---|---|---|

| Red Blood Cells (×10⁹/L) | 5.12 ± 0.25 | 5.15 ± 0.30 | >0.05 |

| White Blood Cells (×10⁹/L) | 7.40 ± 1.05 | 7.38 ± 1.02 | >0.05 |

| Lymphocytes (×10⁹/L) | 1.64 ± 0.52 | 1.65 ± 0.34 | >0.05 |

3. Potential Therapeutic Uses

Due to its biological properties, M6AN is being explored for various therapeutic applications:

- Pain Relief : Its ability to enhance local circulation makes it a candidate for formulations targeting muscle and joint pain.

- Vascular Health : There is potential for use in conditions associated with poor circulation or vascular disorders.

Case Study 1: Topical Application for Pain Management

In a clinical trial involving patients with chronic joint pain, participants applied a formulation containing M6AN twice daily for four weeks. Results showed a significant reduction in pain scores compared to baseline measurements, with many patients reporting improved mobility and quality of life .

Case Study 2: Evaluation of Skin Penetration

A study utilizing excised skin models demonstrated that M6AN effectively penetrated the stratum corneum layer, indicating its potential for transdermal drug delivery systems . The findings suggest that M6AN could serve as a vehicle for delivering other therapeutic agents through the skin.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.